5-(1-Bromoethyl)-1,2,3-trifluorobenzene

Medicinal Chemistry Agrochemical Synthesis Building Blocks

5-(1-Bromoethyl)-1,2,3-trifluorobenzene (CAS 923033-03-8) is a halogenated aromatic building block characterized by a 1,2,3-trifluorobenzene core bearing a 1-bromoethyl substituent at the 5-position. Its molecular formula is C₈H₆BrF₃, with a molecular weight of 239.03 g/mol and an exact mass of 237.96050 g/mol.

Molecular Formula C8H6BrF3
Molecular Weight 239.03
CAS No. 923033-03-8
Cat. No. B1661580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Bromoethyl)-1,2,3-trifluorobenzene
CAS923033-03-8
Molecular FormulaC8H6BrF3
Molecular Weight239.03
Structural Identifiers
SMILESCC(C1=CC(=C(C(=C1)F)F)F)Br
InChIInChI=1S/C8H6BrF3/c1-4(9)5-2-6(10)8(12)7(11)3-5/h2-4H,1H3
InChIKeyXROAACRVXSKJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Bromoethyl)-1,2,3-trifluorobenzene (CAS 923033-03-8) | Key Chemical Profile for R&D Procurement


5-(1-Bromoethyl)-1,2,3-trifluorobenzene (CAS 923033-03-8) is a halogenated aromatic building block characterized by a 1,2,3-trifluorobenzene core bearing a 1-bromoethyl substituent at the 5-position. Its molecular formula is C₈H₆BrF₃, with a molecular weight of 239.03 g/mol and an exact mass of 237.96050 g/mol . This compound is primarily sourced as a specialty chemical for research and development applications in medicinal chemistry and agrochemical synthesis, where the combination of fluorine substitution and a reactive benzylic bromide site offers distinct synthetic versatility .

5-(1-Bromoethyl)-1,2,3-trifluorobenzene (CAS 923033-03-8) | Why Close Analogs Cannot Be Assumed Interchangeable


Within the family of bromoethyl-substituted trifluorobenzenes, seemingly minor structural variations—such as the position of the bromoethyl group on the ring, the substitution pattern of the fluorine atoms, or the identity of the halide—produce significant differences in physicochemical properties, reactivity, and biological performance. For example, shifting the bromoethyl substituent from the 5- to the 2-position or altering the fluorine arrangement can affect lipophilicity (LogP), steric hindrance in nucleophilic substitution reactions, and metabolic stability in lead optimization campaigns. Consequently, direct replacement with a cheaper or more readily available analog without rigorous verification introduces risk of synthetic failure or misleading structure-activity relationship (SAR) data. The quantitative evidence below delineates precisely where 5-(1-Bromoethyl)-1,2,3-trifluorobenzene offers verifiable differentiation relative to its closest comparators, guiding informed procurement and experimental design decisions.

5-(1-Bromoethyl)-1,2,3-trifluorobenzene (CAS 923033-03-8) | Comparator-Based Differentiation Data for Scientific Selection


Exact Mass and Molecular Weight vs. 5-(2-Bromoethyl)-1,2,3-trifluorobenzene

5-(1-Bromoethyl)-1,2,3-trifluorobenzene (C₈H₆BrF₃) possesses an exact mass of 237.96050 g/mol, which is identical to its 2-bromoethyl isomer 5-(2-Bromoethyl)-1,2,3-trifluorobenzene (CAS 181806-29-1) due to the same molecular formula. However, the position of the bromine on the ethyl chain (α vs. β) profoundly alters the electronic environment of the benzylic carbon, as evidenced by distinct ¹H-NMR and ¹³C-NMR chemical shifts (data available from vendor COAs). This difference translates to predictable divergence in nucleophilic substitution rates and regioselectivity when used as an electrophile .

Medicinal Chemistry Agrochemical Synthesis Building Blocks

Purity Grade: 95% vs. Higher-Purity Analogs

5-(1-Bromoethyl)-1,2,3-trifluorobenzene is supplied by Sigma-Aldrich with a standard purity of 95% (GC) . This is comparable to the purity levels offered for many bromoethyl-trifluorobenzene analogs (e.g., 1-(1-Bromoethyl)-2,4,5-trifluorobenzene at 95% ), but is lower than the ≥97% purity sometimes available for the 2-bromoethyl variant (5-(2-Bromoethyl)-1,2,3-trifluorobenzene) from specialized vendors . For applications requiring rigorous stoichiometric control or where byproducts from side reactions must be minimized, a higher-purity alternative may be warranted, but the 95% grade remains adequate for most discovery-phase transformations.

Quality Control Procurement Synthesis

Lipophilicity (LogP) Differentiation from CF₃-Substituted Analogs

The predicted octanol-water partition coefficient (LogP) for 5-(1-Bromoethyl)-1,2,3-trifluorobenzene is approximately 2.8 , reflecting the influence of three ring-fluorines and the bromoethyl side chain. In contrast, the closely related 3-(1-bromoethyl)benzotrifluoride (CAS 68120-41-2), which bears a single CF₃ group in place of the three ring-fluorines, exhibits a higher predicted LogP of ~3.4 . This 0.6 Log unit difference corresponds to a ~4-fold increase in lipophilicity for the CF₃ analog, which can significantly affect membrane permeability, metabolic clearance, and off-target binding profiles in drug discovery settings.

Drug Design ADME Physicochemical Properties

Synthetic Utility: 1,2,3-Trifluorination Pattern Enhances Regioselective Functionalization

The 1,2,3-trifluorobenzene scaffold imparts a unique electronic bias that directs metalation and subsequent functionalization with high regioselectivity. A case study on 1,2,3-trifluorobenzene demonstrated that deprotonation with lithium diisopropylamide (LDA) occurs exclusively at the 4-position (ortho to two fluorines) with >95:5 regioselectivity, enabling the synthesis of 2,3,4- and 3,4,5-trifluorobenzoic acids [1]. This contrasts with the 2,4,5-trifluorobenzene motif (found in analog 1-(1-Bromoethyl)-2,4,5-trifluorobenzene), where metalation is less predictable due to symmetric electron withdrawal. Consequently, 5-(1-Bromoethyl)-1,2,3-trifluorobenzene is anticipated to undergo regiocontrolled C-H functionalization or cross-coupling at the 4-position with high fidelity, a valuable attribute for constructing complex fluorinated intermediates.

C-H Activation Cross-Coupling Late-Stage Functionalization

Bromine Leaving Group vs. Iodo Analogs: Balanced Reactivity for Medicinal Chemistry

The benzylic bromide in 5-(1-Bromoethyl)-1,2,3-trifluorobenzene exhibits intermediate leaving-group ability relative to the corresponding chloride and iodide derivatives. In a model nucleophilic substitution with sodium azide in DMF, the benzylic bromide reacts approximately 50 times faster than the chloride and 5 times slower than the iodide (class-level kinetic data for benzyl halides [1]). This balanced reactivity profile is advantageous in complex substrate settings where overly reactive iodides may promote unwanted elimination or side reactions, while sluggish chlorides require forcing conditions incompatible with sensitive functional groups. In medicinal chemistry campaigns, the bromine atom also serves as a versatile handle for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and can engage in halogen bonding with biological targets.

Nucleophilic Substitution Synthetic Methodology Halogen Bonding

Physical State and Handling: Liquid vs. Solid Analogs

5-(1-Bromoethyl)-1,2,3-trifluorobenzene is a liquid at room temperature (boiling point ~203.7°C at 760 mmHg, flash point ~87.5°C ), whereas some isomeric bromoethyl-trifluorobenzenes, such as 1-(2-Bromoethyl)-2,4,5-trifluorobenzene (CAS 1260764-09-7), are reported as solids (melting point range 31–35°C ). This physical state difference influences ease of handling in automated liquid-handling systems and solubility in non-polar solvents. For high-throughput experimentation or parallel synthesis workflows, a liquid reagent can be more convenient to dispense accurately without the need for heating or pre-dissolution steps.

Formulation Automated Synthesis Logistics

5-(1-Bromoethyl)-1,2,3-trifluorobenzene (CAS 923033-03-8) | Recommended Use Cases Based on Differentiated Evidence


Late-Stage Diversification of Drug Candidates via Regioselective C-H Functionalization

Leverage the predictable metalation at the 4-position (ortho to two fluorines) of the 1,2,3-trifluorobenzene core [1] to introduce additional functionality after the bromoethyl group has been elaborated. This two-step sequence—first transforming the benzylic bromide, then selectively functionalizing the ring—enables rapid exploration of chemical space while minimizing regioisomer formation.

Synthesis of CNS-Penetrant Probes with Optimized Lipophilicity

The moderate LogP of ~2.8 positions 5-(1-Bromoethyl)-1,2,3-trifluorobenzene as an ideal starting material for CNS drug discovery, where excessively lipophilic analogs (e.g., CF₃-substituted variants with LogP ~3.4) may exhibit high nonspecific binding or rapid metabolism. Utilize the bromoethyl handle for amine or heterocycle coupling to generate focused libraries with favorable brain penetration potential.

High-Throughput Parallel Synthesis Using Automated Liquid Handlers

The liquid physical state of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene at room temperature facilitates precise volumetric dispensing on automated platforms , unlike solid isomeric analogs that require pre-weighing or dissolution. This practical advantage reduces workflow bottlenecks and improves reproducibility in library production.

Agrochemical Intermediate with Enhanced Metabolic Stability

The 1,2,3-trifluorobenzene motif is known to block oxidative metabolism at fluorinated positions, thereby extending the half-life of active ingredients in soil or plants [2]. Coupling the bromoethyl group with a biologically active scaffold (e.g., triazole or pyrazole) can yield novel fungicides or herbicides with improved environmental persistence relative to non-fluorinated or mono-fluorinated counterparts.

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